Pseudoginsenoside Rt5 is classified as a triterpenoid saponin. Its molecular formula is , and it has a molecular weight of approximately 654.88 g/mol. This classification highlights its structural complexity and the specific functional groups that contribute to its biological activity.
The synthesis of Pseudoginsenoside Rt5 can be accomplished through both natural extraction methods and synthetic approaches. Recent advancements have focused on semi-synthetic methods that modify existing ginsenosides to produce Pseudoginsenoside Rt5 with enhanced properties.
Pseudoginsenoside Rt5 has a complex molecular structure characterized by multiple hydroxyl groups and an epoxide group. The IUPAC name describes its stereochemistry in detail, indicating its specific three-dimensional arrangement.
The compound's molecular structure can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its identity and purity .
Pseudoginsenoside Rt5 can participate in several chemical reactions typical of saponins, including hydrolysis and oxidation. These reactions can modify its bioactivity and stability.
The mechanism by which Pseudoginsenoside Rt5 exerts its effects involves interaction with various cellular pathways. It is believed to modulate signaling pathways related to inflammation and oxidative stress.
Research indicates that Pseudoginsenoside Rt5 may enhance neuroprotective effects by reducing oxidative damage in neuronal cells and promoting anti-inflammatory responses through inhibition of pro-inflammatory cytokines .
Pseudoginsenoside Rt5 has several applications in scientific research:
Ocotillol-type (OCT-type) ginsenosides represent a structurally distinct subclass of triterpenoid saponins characterized by a tetrahydrofuran ring at C-20. These compounds are predominantly found in Panax japonicus and Panax vietnamensis [1] [7]. Pseudoginsenoside Rt5 (C₃₆H₆₂O₁₀; MW 654.88 g/mol) is synthesized via a conserved pathway:
Table 1: Key Enzymes in OCT-Type Saponin Biosynthesis
Enzyme | Function | Product | Localization |
---|---|---|---|
PjOSC1 | Cyclizes 2,3-oxidosqualene | 20S,24R-ocotillol | ER membrane |
PjUGT10 | Transfers glucose to C-6 of ocotillol | Pseudoginsenoside Rt5 | ER lumen |
Squalene epoxidase | Generates 2,3-oxidosqualene | 2,3-oxidosqualene | Cytosol |
This pathway is spatially regulated, with early steps occurring in the cytosol and final glycosylation in the ER [1] [7].
UGTs (EC 2.4.1.-) catalyze the glucosylation of 20S,24R-ocotillol to form Rt5. PjUGT10, identified in P. japonicus, exhibits strict regiospecificity for the C-6 position of the ocotillol scaffold [1] [2]. Key functional attributes include:
UGTs enhance compound solubility and bioactivity, making Rt5 more pharmacologically accessible than its aglycone [1] [6].
Transcriptome mining (SAR accession: PRJNA885251) enabled the identification of PjUGT10 as the key glycosyltransferase for Rt5 biosynthesis [1] [2]:
Table 2: Transcriptomic Features of Rt5 Biosynthetic Genes
Gene | FPKM (Rhizome) | FPKM (Leaf) | Fold Change | Putative Function |
---|---|---|---|---|
PjUGT10 | 38.7 ± 3.2 | 3.1 ± 0.4 | 12.3 | C-6 glucosylation |
PjOSC1 | 25.9 ± 2.1 | 2.3 ± 0.3 | 11.3 | Ocotillol cyclization |
SQS2 | 41.5 ± 3.8 | 5.2 ± 0.6 | 8.0 | Squalene synthesis |
These findings enabled targeted enzyme characterization and pathway reconstruction [1] [2].
Wild-type PjUGT10 suffers from low catalytic efficiency (kcat/Kₘ = 1.74 × 10⁻³ s⁻¹·mM⁻¹), limiting Rt5 production. Semi-rational engineering yielded a hyperactive variant [1] [2]:
Engineering Strategies:
Performance of M7:
Table 3: Catalytic Parameters of Wild-Type vs. Engineered PjUGT10
Enzyme | kcat (s⁻¹) | Kₘ (μM) | kcat/Km (s⁻¹·mM⁻¹) | Fold Improvement |
---|---|---|---|---|
Wild-type | 0.15 ± 0.02 | 86.1 ± 6.3 | 1.74 × 10⁻³ | 1 |
M7 mutant | 92.6 ± 5.8 | 2.6 ± 0.3 | 35.6 | 20,460 |
The M7 variant enabled efficient whole-cell biotransformation in E. coli co-expressing pgm (phosphoglucomutase) and galU (UTP-glucose-1-phosphate uridylyltransferase) to regenerate UDP-Glc [1] [2].
Molecular dynamics (MD) simulations (200 ns) revealed mechanistic bases for M7’s enhanced activity [1] [2]:
Key Conformational Shifts:
Dynamic Behavior:
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